Benzyl 3-oxocyclopentanecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDODTGHYKJEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis of Benzyl 3 Oxocyclopentanecarboxylate and Its Chiral Derivatives
Asymmetric Synthesis Methodologies
The asymmetric synthesis of chiral cyclopentanones can be broadly categorized into several key approaches, each offering unique advantages in terms of selectivity, substrate scope, and reaction conditions. These methodologies primarily include organocatalysis, transition-metal catalysis, and biocatalysis.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing a metal-free alternative to traditional methods. The use of small organic molecules as catalysts offers advantages such as low toxicity, operational simplicity, and stability to air and moisture.
A sophisticated strategy for the construction of functionalized cyclopentanones involves the synergistic combination of two organocatalytic cycles: enamine and N-heterocyclic carbene (NHC) catalysis. nih.govnih.gov This cascade approach allows for the rapid assembly of complex molecular architectures from simple starting materials in a single pot, obviating the need for the isolation of potentially unstable intermediates. nih.gov
The general mechanism commences with the reaction of a β-dicarbonyl compound, such as a benzyl (B1604629) acetoacetate (B1235776) derivative, with an α,β-unsaturated aldehyde. In the presence of a chiral secondary amine catalyst, a Michael addition occurs via an enamine intermediate. This is followed by an intramolecular crossed benzoin (B196080) reaction catalyzed by a chiral N-heterocyclic carbene, leading to the formation of a highly functionalized cyclopentanone (B42830). nih.gov The two catalytic cycles can operate concurrently, with evidence suggesting a symbiotic relationship where each catalyst functions more efficiently in the presence of the other. nih.gov
This dual catalytic system has been successfully applied to a range of 1,3-dicarbonyls, including β-ketoesters like benzyl acetoacetate, and various enals, affording α-hydroxycyclopentanones with multiple contiguous stereocenters in high enantioselectivities. nih.gov The steric and electronic properties of both the substrates and the catalysts play a significant role in the stereochemical outcome of the reaction.
Table 1: Enamine/NHC-Catalyzed Synthesis of Functionalized Cyclopentanones This table presents representative data for the synthesis of cyclopentanone derivatives using a combination of enamine and N-heterocyclic carbene catalysis, showcasing the high levels of enantioselectivity achievable with this methodology.
| Dicarbonyl Substrate | Enals | Catalysts | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Benzyl acetoacetate | Crotonaldehyde | (S)-Diphenylprolinol TMS ether / Chiral triazolium salt | 85 | 4:1 | 95 | nih.gov |
| Methyl acetoacetate | Cinnamaldehyde | (S)-Diphenylprolinol TMS ether / Chiral triazolium salt | 78 | 3:1 | 92 | nih.gov |
| Acetylacetone | Crotonaldehyde | (S)-Diphenylprolinol TMS ether / Chiral triazolium salt | 93 | >20:1 | 99 | nih.gov |
Chiral Lewis acids are instrumental in asymmetric catalysis, activating substrates towards nucleophilic attack and creating a chiral environment to control the stereochemical outcome. In the context of cyclopentanone synthesis, chiral Lewis acids can be employed to catalyze intramolecular cyclization reactions. For instance, a Lewis acid can coordinate to a carbonyl group in a precursor molecule, enhancing its electrophilicity and facilitating a ring-closing reaction. rsc.org
The combination of Lewis acid catalysis with other catalytic modes, such as N-heterocyclic carbene (NHC) catalysis, has proven to be a powerful strategy. The use of a Lewis acid like Ti(OiPr)₄ in conjunction with an NHC catalyst can enable the addition of homoenolate equivalents to unsaturated ketoesters, leading to highly substituted cyclopentanols with excellent diastereo- and enantioselectivity. nih.gov These cyclopentanol (B49286) products can be further derivatized to the corresponding cyclopentanones. The Lewis acid plays a crucial role in activating the electrophile and can even reverse the facial selectivity of the NHC-bound homoenolate equivalent. nih.gov
While direct examples for the synthesis of benzyl 3-oxocyclopentanecarboxylate (B1258031) using this method are not explicitly detailed in the literature, the principles can be applied to the intramolecular cyclization of a suitably designed precursor derived from benzyl acetoacetate.
Table 2: Chiral Lewis Acid-Catalyzed Asymmetric Reactions This table provides examples of chiral Lewis acid-catalyzed reactions for the synthesis of chiral building blocks, illustrating the high yields and enantioselectivities that can be achieved.
| Substrate 1 | Substrate 2 | Chiral Lewis Acid/Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| α,β-Unsaturated aldehyde | β,γ-Unsaturated α-ketoester | NHC / Ti(OiPr)₄ | Up to 82 | Up to 97 | nih.gov |
| Vinyl ketone | α-Diazoester | N,N′-Dioxide-Scandium(III) complex | Good | Excellent | rsc.org |
L-Proline and its derivatives are among the most widely used organocatalysts, capable of activating both nucleophiles (via enamine formation) and electrophiles (via hydrogen bonding). wikipedia.org Proline-catalyzed intramolecular aldol (B89426) reactions are a classic method for the synthesis of cyclic ketones. This approach can be envisioned for the synthesis of benzyl 3-oxocyclopentanecarboxylate from a precursor dialdehyde-ester, which could be generated in situ.
The mechanism involves the formation of a chiral enamine between the proline catalyst and one of the aldehyde functionalities of the precursor. This enamine then undergoes an intramolecular aldol addition to the other aldehyde group. The stereochemistry of the newly formed stereocenter is controlled by the chiral environment provided by the proline catalyst. organic-chemistry.org While direct proline-catalyzed synthesis of the titular compound is not extensively documented, the well-established reliability of this methodology for constructing chiral cyclopentane (B165970) rings from acyclic precursors makes it a highly relevant and viable strategy. organic-chemistry.orgnih.gov
Table 3: Proline-Catalyzed Asymmetric Aldol Reactions This table showcases the effectiveness of proline and its derivatives in catalyzing asymmetric aldol reactions to produce chiral ketones and alcohols with high stereoselectivity.
| Ketone/Aldehyde Donor | Aldehyde Acceptor | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Acetone | Isovaleraldehyde | (S)-Proline | 60 | 93 | nih.gov |
| Acetone | Pivalaldehyde | (S)-Proline | 71 | >99 | organic-chemistry.org |
| Methyl ketones | α-Ketoesters | L-Proline | Up to 95 | Up to 88 | researchgate.net |
Transition-Metal Catalyzed Asymmetric Transformations (e.g., Palladium-mediated)
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling and asymmetric transformations. For the synthesis of chiral cyclopentanones, palladium-catalyzed asymmetric allylic alkylation (AAA) and α-arylation reactions are particularly relevant.
One powerful strategy is the palladium-catalyzed enantioselective decarboxylative allylic alkylation of β-ketoesters. This method allows for the construction of all-carbon quaternary stereocenters on cyclopentanone rings with high yields and enantioselectivities. nih.govcaltech.edu While this approach typically installs a substituent at the α-position, modifications of this strategy could potentially be adapted for the synthesis of 3-substituted cyclopentanones.
Another relevant palladium-catalyzed transformation is the β-arylation of α-keto esters. This reaction provides access to β-stereogenic α-keto esters, which are valuable precursors for various chiral molecules. nih.gov Although this method focuses on arylation, the development of analogous intramolecular alkylation reactions could provide a pathway to chiral cyclopentanones.
Table 4: Palladium-Catalyzed Asymmetric Synthesis of Cyclopentanone Derivatives This table presents data from palladium-catalyzed asymmetric reactions for the synthesis of chiral cyclopentanones, highlighting the high yields and enantioselectivities achieved.
| Substrate | Reaction Type | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Allyl β-ketoester | Decarboxylative Allylic Alkylation | (S)-(p-CF₃)₃-t-BuPHOX | >99 | 94 | nih.gov |
| β-Ketoester | Asymmetric Alkylation | PHOX (L1) | 91 | 88 | caltech.edu |
| meso-Dibenzoate | Oxidative Desymmetrization | Chiral Ligand | Good | Excellent | rsc.org |
Biocatalytic Strategies for Enantioselective Transformations
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can perform reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions. For the preparation of chiral this compound, two main biocatalytic strategies can be considered: kinetic resolution and asymmetric reduction.
In a kinetic resolution approach, a racemic mixture of this compound can be treated with a hydrolase, such as a lipase (B570770) or esterase. The enzyme will selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted and in high enantiomeric excess. nih.gov This method is widely used for the separation of racemates and can be highly effective. nih.govnih.gov
Alternatively, an asymmetric reduction of a prochiral precursor, such as a cyclopentanedione derivative, can be performed using a ketoreductase. These enzymes, often requiring a cofactor like NADPH, can reduce a carbonyl group to a hydroxyl group with high enantioselectivity. The resulting chiral hydrox-ester can then be oxidized to the desired chiral keto-ester. More advanced strategies involve deracemization through an oxidation-reduction sequence using a multi-enzyme system. nih.gov
Table 5: Biocatalytic Enantioselective Transformations This table provides examples of biocatalytic reactions for the synthesis of chiral molecules, illustrating the high enantioselectivities that can be obtained.
| Substrate | Enzyme/Biocatalyst | Transformation | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Racemic 1-phenylethyl acetate | Nostoc cf-muscorum | Enantioselective Hydrolysis | ~50 | 88 (for alcohol) | nih.gov |
| Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Lipase from Candida rugosa | Kinetic Resolution | - | E = 67.5 | nih.gov |
| Racemic 2-hydroxy acids | Three-enzyme system (dehydrogenases) | Deracemization | >99 | >99 | nih.gov |
Chiral Auxiliary-Based Syntheses
The use of chiral auxiliaries represents a powerful and well-established strategy for inducing stereoselectivity in the synthesis of chiral molecules. wikipedia.org In this approach, a chiral molecule is temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. wikipedia.org
For the synthesis of chiral β-keto esters, such as derivatives of this compound, chiral amines are frequently employed as auxiliaries. One notable example involves the use of trans-1,2-diaminocyclohexane to form a chiral enamine with a β-keto ester. mdpi.com This chiral enamine can then undergo diastereoselective reactions, such as electrophilic substitution. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent hydrolysis of the enamine removes the auxiliary and reveals the enantioenriched β-keto ester. mdpi.com
A general representation of this approach is the reaction of a β-keto ester with a chiral diamine, such as a derivative of trans-1,2-diaminocyclohexane, in the presence of an acid catalyst to form a chiral enamine. This enamine can then be reacted with an electrophile. The diastereoselectivity of this process is often high, and after removal of the chiral auxiliary, the desired α-substituted-β-ketoester can be obtained with high enantiomeric excess. mdpi.com
| Chiral Auxiliary | Substrate | Reaction Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
| (S,S)-trans-1,2-Diaminocyclohexane derivative | Ethyl 2-methyl-3-oxobutanoate | Electrophilic Trifluoromethylthiolation | - | up to 91% |
| (R,R)-Pseudoephedrine | Carboxylic Acid | Alkylation | >95:5 | >98% |
| Evans Oxazolidinone | Acyl Oxazolidinone | Aldol Reaction | >99:1 | >99% |
This table presents representative data from studies on analogous systems to illustrate the effectiveness of chiral auxiliary-based methods.
Diastereoselective Control in Cyclopentanone Annulation Reactions
Cyclopentanone annulation reactions are powerful tools for the construction of five-membered rings. Achieving diastereoselective control during these annulation processes is crucial for the synthesis of complex molecules with multiple stereocenters. Various strategies have been developed to this end, often relying on the substrate's inherent stereochemistry or the use of chiral catalysts to influence the stereochemical outcome of the ring-forming step.
One effective method for the enantioselective synthesis of cyclopentanes is the phosphine-catalyzed [3+2] annulation of allenes with electron-deficient alkenes. nih.gov This methodology can be applied to the synthesis of highly substituted cyclopentanes with excellent stereocontrol. For instance, the reaction of allenoates with bifunctional malonates in the presence of a chiral phosphine (B1218219) catalyst can yield cyclopentanes with high enantiomeric and diastereomeric ratios. nih.gov The chiral catalyst orchestrates the approach of the reactants, leading to the formation of a specific stereoisomer.
Another important class of reactions for cyclopentanone synthesis is the Nazarov cyclization, which involves the acid-catalyzed electrocyclization of a divinyl ketone to a cyclopentenone. acs.org Asymmetric variants of this reaction have been developed using chiral Brønsted acids or Lewis acids to control the stereochemistry of the resulting cyclopentenone. acs.org Similarly, the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a versatile method for constructing cyclopentenones, with asymmetric versions providing access to chiral products. acs.org
| Annulation Strategy | Reactants | Catalyst/Promoter | Diastereoselectivity (d.r.) | Enantioselectivity (er) |
| Phosphine-Catalyzed [3+2] Annulation | Allenoate and Malonate | Chiral Phosphine (e.g., (R)-SITCP) | >9:1 | >95:5 |
| Asymmetric Nazarov Cyclization | Divinyl Ketone | Chiral Brønsted Acid | up to >20:1 | up to 99:1 |
| Asymmetric Pauson-Khand Reaction | Alkene, Alkyne, CO | Chiral Rhodium Complex | >95:5 | up to 99% ee |
This table provides illustrative data from research on various cyclopentanone annulation reactions.
Control of Stereogenic Centers Adjacent to the Ketone and Ester Functions
The stereogenic center at the C1 position of this compound, which is adjacent to the ester group, can be controlled through various asymmetric methodologies. A prominent strategy is the asymmetric α-alkylation of the corresponding enolate. Phase-transfer catalysis has emerged as a powerful tool for this transformation, allowing for the enantioselective alkylation of cyclic β-keto esters under mild conditions. rsc.org By employing a chiral phase-transfer catalyst, such as a derivative of a cinchona alkaloid, the enolate is selectively protonated or alkylated from one face, leading to the formation of the desired enantiomer in high yield and enantiomeric excess. rsc.org
Furthermore, the asymmetric amination of cyclic β-keto esters provides a direct route to α-amino acid derivatives with a quaternary stereocenter. semanticscholar.org Bifunctional organocatalysts, such as those incorporating a thiourea (B124793) and an amine moiety, have proven highly effective in catalyzing the reaction between a β-keto ester and an azodicarboxylate. These catalysts utilize multiple hydrogen bonding interactions to activate the substrates and control the stereochemical outcome of the reaction, affording the products with high enantioselectivity. semanticscholar.org
The stereocenter adjacent to the ketone can also be introduced through stereoselective reduction of a precursor with an additional functional group or by conjugate addition reactions to a cyclopentenone precursor.
| Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
| Asymmetric α-Alkylation | Cyclic β-keto ester | Chiral Phase-Transfer Catalyst | - | up to 98% |
| Asymmetric Amination | Cyclic β-keto ester | Bifunctional Amine-Thiourea Catalyst | - | up to 96% |
| Asymmetric Michael Addition | Cyclic Enone | Organocatalyst | up to >20:1 | up to >99% |
This table summarizes typical results for the stereoselective functionalization of cyclic β-keto esters and related systems.
Comprehensive Analysis of Chemical Reactivity and Transformation Pathways
Reactions Involving the Ketone Functionality
The ketone group in benzyl (B1604629) 3-oxocyclopentanecarboxylate (B1258031) is a key site for various chemical modifications, enabling the introduction of new functional groups and the construction of complex molecular architectures.
Asymmetric Reduction Reactions
The asymmetric reduction of the ketone in benzyl 3-oxocyclopentanecarboxylate is a critical transformation for producing chiral 3-hydroxycyclopentanecarboxylate derivatives, which are important building blocks for various biologically active molecules. Chemoenzymatic cascades have been developed for the formal asymmetric α-benzylation of cyclic ketones. tudelft.nl These methods combine organobismuth-catalyzed aldol (B89426) condensation with an ene-reductase-catalyzed enantioselective reduction. tudelft.nl This one-pot approach can produce enantiopure α-benzyl cyclic ketones with high yields and excellent enantioselectivities. tudelft.nl
Furthermore, the asymmetric hydrogenation of related structures, such as (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione, has been achieved with high enantiomeric excess using specific catalysts. rsc.orgnih.gov Depending on the catalyst employed, either partial or full reduction of the substrate can be achieved. rsc.orgnih.gov
| Reactant | Reaction Type | Catalyst/Reagent | Product | Key Finding |
| This compound | Asymmetric Reduction | Ene-reductase (ER) | Chiral 3-hydroxycyclopentanecarboxylates | One-pot chemoenzymatic cascade enables formal asymmetric α-benzylation. tudelft.nl |
| (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione | Asymmetric Hydrogenation | Various catalysts | Partially or fully reduced products | Catalyst choice determines the extent of reduction, with high enantioselectivity. rsc.orgnih.gov |
Condensation and Imine Formation
The ketone functionality readily undergoes condensation reactions with various nucleophiles. A notable example is the Knoevenagel condensation, which involves the reaction of the ketone with an active methylene (B1212753) compound in the presence of a weak base. wikipedia.org This reaction typically produces an α,β-unsaturated ketone. wikipedia.org The reaction conditions, including the catalyst and solvent, are crucial for the outcome. thermofisher.com For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid using piperidine (B6355638) as a base yields a stable Z-isomer of the enone product. wikipedia.org
Imines, which are nitrogen analogs of ketones, can be formed by reacting this compound with a primary amine under acidic catalysis. masterorganicchemistry.comlibretexts.org This reversible reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the imine. libretexts.org The formation of imines is a key step in many synthetic pathways, including the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net
| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Conditions | Product |
| This compound | Active methylene compound | Knoevenagel Condensation | Weak base (e.g., piperidine) | α,β-unsaturated ketone |
| This compound | Primary amine | Imine Formation | Acid catalyst | Imine |
Wittig and Related Olefination Reactions
The Wittig reaction provides a powerful method for converting the ketone group into an alkene. masterorganicchemistry.comlibretexts.org This reaction involves a triphenyl phosphonium (B103445) ylide, which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate that subsequently decomposes to an alkene and triphenylphosphine (B44618) oxide. libretexts.org A key advantage of the Wittig reaction is the precise control over the location of the newly formed double bond. libretexts.org
A widely used variation is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate-stabilized carbanion. wikipedia.orgnrochemistry.com The HWE reaction generally favors the formation of (E)-alkenes and the phosphonate (B1237965) byproducts are easily removed by aqueous extraction. wikipedia.orgorganic-chemistry.org The stereoselectivity of the HWE reaction can be influenced by various factors, including the base, solvent, and temperature. researchgate.net For instance, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups, allows for the highly selective synthesis of (Z)-alkenes. nrochemistry.comyoutube.com
| Reaction Type | Reagent | Key Features | Product Stereochemistry |
| Wittig Reaction | Triphenyl phosphonium ylide | Fixes the location of the double bond. libretexts.org | Generally Z-selective for simple alkyl groups. libretexts.org |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate-stabilized carbanion | Favors (E)-alkene formation; easy byproduct removal. wikipedia.orgnrochemistry.comorganic-chemistry.org | Predominantly E-selective. wikipedia.orgorganic-chemistry.org |
| Still-Gennari Modification (of HWE) | Phosphonate with electron-withdrawing groups | Allows for the synthesis of (Z)-alkenes. nrochemistry.comyoutube.com | Predominantly Z-selective. nrochemistry.comyoutube.com |
Reactivity of the Ester Group
The benzyl ester group of this compound can undergo several important transformations, providing access to carboxylic acid derivatives and amides.
Hydrolysis and Carboxylate Derivatization
The benzyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-oxocyclopentanecarboxylic acid. sigmaaldrich.comnih.gov This reaction is typically carried out under basic conditions, for example, by refluxing with sodium hydroxide (B78521) in an ethanol/water mixture. google.com The resulting 3-oxocyclopentanecarboxylic acid is a versatile intermediate that can be used in further synthetic manipulations, such as hydrogenation to prepare 3-hydroxycyclopentanecarboxylic acid. sigmaaldrich.com
Aminolysis for Amide Formation
Amides can be synthesized directly from the benzyl ester through aminolysis, which involves reacting the ester with an amine. libretexts.org However, this reaction can be slow. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine to form the amide. libretexts.orgyoutube.com Various coupling reagents can be used to facilitate this transformation, such as dicyclohexylcarbodiimide (B1669883) (DCC) or n-propanephosphonic acid anhydride (B1165640) (T3P). youtube.comorganic-chemistry.org The choice of coupling agent and reaction conditions is crucial to avoid side reactions and ensure high yields. organic-chemistry.org For instance, the use of T3P with pyridine (B92270) has been shown to be effective for coupling various acids and amines with low epimerization. organic-chemistry.org
Transesterification Kinetics and Thermodynamics
Transesterification is a fundamental reaction for modifying ester functionalities and is particularly relevant for β-keto esters like this compound. The ability to selectively transform this group is a valuable tool in organic synthesis. rsc.org
The kinetics of transesterification for β-keto esters are generally slow and often necessitate the use of a catalyst. rsc.orgucc.ie The reaction's selectivity for the β-keto ester moiety over other simple esters is a key feature, which is attributed to the electronic nature of the substrate. rsc.org The reaction is thought to proceed through either an enol intermediate, where chelation to a catalyst can occur, or via the formation of a reactive acylketene intermediate. rsc.org A variety of catalysts can be employed, including protic acids, Lewis acids, organic bases, and enzymes, which typically allow the reaction to proceed under mild conditions with broad functional group tolerance. rsc.orgucc.ie
Table 1: Illustrative Thermodynamic Quantities for a Lipase-Catalyzed Transesterification Reaction in Organic Solvents at T = 298.15 K (Data from an analogous system)
| Solvent | K (Equilibrium Constant) | ΔrG°m (kJ mol−1) | ΔrH°m (kJ mol−1) |
|---|---|---|---|
| n-Heptane | 0.385 | 2.4 | 4.0 |
| Toluene | 0.380 | 2.4 | 0.2 |
| 2,2,4-Trimethylpentane | 0.352 | 2.6 | 1.5 |
Data derived from the lipase-catalyzed transesterification of (−)-menthol and dodecyl dodecanoate (B1226587) and is intended for illustrative purposes. researchgate.net
In enzyme-catalyzed systems, such as those using lipases, the reaction kinetics and equilibrium are heavily influenced by parameters like temperature and water activity. nih.govmdpi.com Lipases are generally active between 40 °C and 80 °C, though thermal denaturation can occur at temperatures above 60 °C. mdpi.com
Functionalization of the Cyclopentanone (B42830) Ring System
The cyclopentanone ring of this compound is ripe for functionalization, offering pathways to introduce new substituents and to alter the ring structure itself.
Alpha-Alkylation and Alpha-Arylation Reactions
The carbons alpha to the ketone (C2 and C4) are activated by the carbonyl group, making them susceptible to deprotonation and subsequent reaction with electrophiles. This allows for the introduction of alkyl and aryl groups.
Alpha-arylation is commonly achieved through palladium-catalyzed cross-coupling reactions. The general mechanism involves the formation of an enolate, which then undergoes transmetalation with a palladium(II)-aryl complex, followed by reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. nih.gov A significant challenge in the arylation of cyclic ketones is the potential for side reactions like self-aldol condensation and multiple arylations. nih.govresearchgate.net Modern methods have been developed to overcome these issues. For example, a palladium/amine cooperative catalysis system enables the direct and controlled mono-α-C-H arylation of cyclopentanones with aryl bromides. nih.govresearchgate.net
Table 2: Typical Conditions for Palladium-Catalyzed α-Arylation of Cyclic Ketones
| Component | Example | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | researchgate.net |
| Ligand | Tol-BINAP or other bulky phosphines | researchgate.net |
| Base | LiHMDS or NaH | nih.govresearchgate.net |
| Aryl Source | Aryl Bromide (ArBr) | nih.gov |
| Solvent | Toluene or THF | researchgate.net |
While α-alkylation follows a similar principle of enolate formation, it typically involves reaction with an alkyl halide. Both reactions provide a powerful means to construct more complex carbon skeletons from the parent β-keto ester.
Electrophilic and Nucleophilic Additions
The carbonyl group of the cyclopentanone ring is a primary site for addition reactions. As a polar C=O bond, the carbonyl carbon is electrophilic and readily attacked by nucleophiles. wikipedia.orgmasterorganicchemistry.com This nucleophilic addition reaction changes the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com
The stability and reversibility of this addition depend significantly on the nature of the nucleophile. masterorganicchemistry.com
Irreversible Addition: Strong nucleophiles, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), add irreversibly to form tertiary alcohols upon workup.
Reversible Addition: Weaker nucleophiles, such as alcohols and amines, undergo reversible addition. libretexts.org The formation of cyanohydrins via the addition of cyanide is another classic example of a reversible nucleophilic addition. masterorganicchemistry.com
Electrophilic additions to the molecule would generally occur at the enol or enolate form, targeting the α-carbon or the enolate oxygen. These pathways are integral parts of the α-alkylation and acylation reactions discussed previously.
Ring Expansion and Contraction Methodologies
The cyclic nature of the core allows for sophisticated ring expansion and contraction strategies, providing access to different ring sizes.
Ring Expansion
Two prominent methods for expanding the five-membered ring to a six-membered one are the Baeyer-Villiger oxidation and the Tiffeneau-Demjanov rearrangement.
Baeyer-Villiger Oxidation: This reaction involves the oxidation of the cyclopentanone to a six-membered lactone (a δ-valerolactone) using a peroxy acid (e.g., m-CPBA) or hydrogen peroxide with a catalyst. sigmaaldrich.commdpi.com The reaction is known for its predictable regiochemistry and stereospecificity. sigmaaldrich.com Various catalysts, including metal complexes and enzymes, can facilitate this transformation. sigmaaldrich.comacs.org The oxidation of 2-substituted cyclopentanones can proceed with high regio- and enantioselectivity. acs.org
Tiffeneau-Demjanov Rearrangement: This is a one-carbon ring expansion that converts a cycloalkanone into a homologous cycloalkanone. wikipedia.orgnumberanalytics.com The process requires initial conversion of the ketone to a 1-aminomethyl-cycloalkanol. Treatment of this intermediate with nitrous acid generates a diazonium ion, which undergoes rearrangement with loss of nitrogen gas to yield the ring-expanded ketone. wikipedia.orgwikipedia.org
Ring Contraction
To synthesize smaller, more strained rings, contraction methodologies can be applied. The most common strategies to convert the cyclopentanone system to a cyclobutane (B1203170) derivative are the Favorskii and Wolff rearrangements.
Favorskii Rearrangement: This reaction is a well-established method for the ring contraction of α-halo ketones. thieme-connect.de The reaction of an α-halocyclopentanone derivative of the title compound with a base would lead to a cyclobutanecarboxylic acid derivative. While the reaction can be unsuccessful for simple monocyclic α-halocyclopentanones, it is frequently used in more complex polycyclic systems. thieme-connect.de
Wolff Rearrangement: This rearrangement proceeds through an α-diazoketone intermediate, which can be generated from the parent β-keto ester. rsc.orgencyclopedia.pub Upon thermal, photochemical, or metal-catalyzed decomposition, the α-diazoketone loses nitrogen to form an α-oxocarbene. This intermediate rearranges to produce a ketene (B1206846), which undergoes ring contraction. The resulting ketene can be trapped by nucleophiles like water or alcohols to yield a cyclobutane carboxylic acid or ester, respectively. thieme-connect.dersc.org
Catalytic Transformations
Catalysis offers efficient and selective routes for modifying specific functional groups within the molecule.
Oxidation Reactions of Peripheral Groups
The benzyl ester moiety is a key peripheral group that can be targeted for catalytic oxidation. The benzylic C-H bonds are susceptible to oxidation, which can transform the benzyl ester into other functionalities. Research has shown that benzyl ethers can be selectively oxidized to the corresponding benzoates using novel catalytic systems. rsc.orgnih.govrsc.org For example, a Cu₂O/C₃N₄ nanocomposite has been shown to be an effective catalyst for this transformation at room temperature, using TBHP and oxygen as co-oxidants. rsc.orgnih.govrsc.org Other catalytic systems for the oxidation of benzylic compounds to esters involve palladium and gold nanoparticles. google.com Such reactions could potentially convert the benzyl ester of the title compound into a different ester or, under more vigorous conditions, lead to cleavage to the carboxylic acid.
Table 3: Selected Catalyst Systems for the Oxidation of Benzylic C-H Bonds
| Catalyst System | Oxidant(s) | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Cu₂O/C₃N₄ | TBHP / O₂ | Benzyl Ethers | Benzoates | rsc.orgnih.gov |
| MnOₓ-N@C | TBHP | Benzylic Ethers | Esters | nih.gov |
| Palladium / Gold | O₂ | Benzyl Compounds | Benzyl Esters | google.com |
Hydrogenation of Unsaturated Derivatives
The hydrogenation of unsaturated derivatives of this compound, particularly those containing a carbon-carbon double bond within the cyclopentane (B165970) ring (cyclopentenone derivatives), is a critical transformation for accessing saturated cyclopentanone systems with defined stereochemistry. The presence of the keto and ester functionalities, along with the benzylic group, necessitates careful selection of catalysts and reaction conditions to achieve high chemo- and stereoselectivity.
The catalytic hydrogenation of α,β-unsaturated ketones is a well-established method for the synthesis of saturated ketones. acs.org In the context of unsaturated derivatives of this compound, the primary goal is the selective reduction of the C=C bond without affecting the carbonyl group or the benzyl ester.
Catalytic Systems and Research Findings:
Several catalytic systems have been shown to be effective for the hydrogenation of unsaturated ketones. While direct studies on benzyl 3-oxocyclopentenecarboxylate are not extensively documented in publicly available literature, valuable insights can be drawn from research on analogous substituted cyclopentenones.
Palladium-based Catalysts: Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of alkenes. It generally operates under mild conditions of hydrogen pressure and temperature. For unsaturated cyclopentenones, Pd/C can selectively reduce the double bond. For instance, the combination of a palladium-catalyzed arylation with a subsequent hydrogenation step has been used to synthesize functionalized α-benzyl-γ-butyrolactones. nih.gov A similar strategy could be applied to unsaturated this compound derivatives. The Lindlar catalyst (Pd/CaCO₃ poisoned with lead) is known for its ability to selectively hydrogenate alkynes to alkenes, but it can also be used for the selective hydrogenation of alkenes in the presence of other reducible functional groups like benzyl ethers. nih.gov
Rhodium-based Catalysts: Homogeneous rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are highly effective for the hydrogenation of non-aromatic unsaturated compounds. youtube.com These catalysts often exhibit excellent chemoselectivity, reducing C=C bonds while leaving carbonyl groups and aromatic rings intact.
Ruthenium-based Catalysts: Chiral ruthenium-diamine catalysts have been successfully employed in the asymmetric hydrogenation of various ketones, including alkenyl, cyclopropyl, and aryl ketones. acs.org For unsaturated derivatives of this compound, chiral Ru(II)/BINAP systems could potentially achieve enantioselective hydrogenation of the C=C bond, leading to the formation of chiral cyclopentanone derivatives. ethz.ch The choice of chiral ligand is crucial for achieving high enantiomeric excess (ee). youtube.com
Nickel-based Catalysts: Raney Nickel is a versatile hydrogenation catalyst, although it can sometimes lead to the reduction of both the alkene and the carbonyl group, depending on the reaction conditions. youtube.com
The table below summarizes potential catalytic systems for the hydrogenation of an unsaturated derivative, benzyl 3-oxocyclopent-1-enecarboxylate, based on analogous reactions.
Table 1: Potential Catalytic Systems for Hydrogenation of Benzyl 3-oxocyclopent-1-enecarboxylate
| Catalyst | Ligand/Support | Solvent | Temperature (°C) | Pressure (atm) | Expected Selectivity |
|---|---|---|---|---|---|
| Palladium | 10% on Carbon | Methanol/Ethanol | Room Temperature | 1-5 | High for C=C reduction |
| Rhodium(I) | Tris(triphenylphosphine) | Benzene/Toluene | 25-60 | 1-10 | High for C=C reduction |
| Ruthenium(II) | BINAP | Ethanol | 20-80 | 10-50 | Potential for asymmetric C=C reduction |
Cross-Coupling Reactions at Substituted Positions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions can be envisioned at several positions, most notably at the benzylic position or at the α-carbon of the cyclopentanone ring, to introduce aryl, vinyl, or alkyl substituents.
Palladium-Catalyzed Cross-Coupling:
Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in cross-coupling.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide or triflate. While direct arylation at the α-position of the cyclopentanone is a possibility, a more common strategy involves the coupling of benzyl halides with arylboronic acids. nih.gov For instance, a derivative of this compound, halogenated at the benzylic position, could be coupled with various arylboronic acids to generate diarylmethane-like structures. nih.gov The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) and a base like Cs₂CO₃ or K₂CO₃. nih.gov
Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. While less directly applicable to the core structure, derivatives of this compound with an olefinic substituent could undergo Heck coupling.
α-Arylation of Ketones: Palladium-catalyzed α-arylation of ketones is a direct method to form a C(sp²)-C(sp³) bond at the α-position of the carbonyl group. Using a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., Buchwald or Hartwig ligands), this compound could potentially be directly coupled with aryl halides to introduce an aryl group at the 2- or 5-position of the cyclopentanone ring. elsevierpure.comnih.gov
Nickel-Catalyzed Cross-Coupling:
Nickel catalysts offer a complementary and sometimes superior alternative to palladium, especially for the coupling of less reactive electrophiles or for facilitating challenging C-C bond formations. rsc.org
Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are often more reactive than their boronic acid counterparts. rsc.org Nickel-catalyzed Negishi couplings have been shown to be effective for the formation of C(sp³)-C(sp³) bonds.
Reductive Cross-Coupling: Nickel catalysis has been instrumental in the development of reductive cross-coupling methods that unite two different electrophiles. researchgate.net For example, a benzylic electrophile derived from this compound (e.g., a mesylate or oxalate) could be coupled with an aryl halide in the presence of a nickel catalyst and a stoichiometric reductant. semanticscholar.org This approach avoids the pre-formation of organometallic reagents. Recent advances have also explored electrochemical nickel-catalyzed cross-coupling reactions of benzylic trifluoroborates with organic halides. nih.gov
The table below provides an overview of potential cross-coupling reactions for substituted this compound derivatives.
Table 2: Potential Cross-Coupling Reactions for Substituted this compound
| Coupling Reaction | Substrate 1 | Substrate 2 | Catalyst System | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Benzyl-X 3-oxocyclopentanecarboxylate (X=Br, Cl) | Aryl-B(OH)₂ | Pd(OAc)₂, SPhos, K₃PO₄ | Aryl-substituted benzyl derivative |
| α-Arylation | This compound | Aryl-Br | Pd₂(dba)₃, Buchwald ligand, NaOtBu | 2-Aryl-3-oxocyclopentanecarboxylate |
| Negishi Coupling | Benzyl-X 3-oxocyclopentanecarboxylate (X=Cl) | Aryl-ZnCl | NiCl₂(dppp) | Aryl-substituted benzyl derivative |
Advanced Spectroscopic and Computational Characterization in Chemical Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
Advanced spectroscopic methods are indispensable tools in modern chemical research for the detailed elucidation of molecular structures. Techniques such as NMR and HRMS provide complementary information regarding the carbon framework, proton environments, atom connectivity, and exact molecular formula.
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For Benzyl (B1604629) 3-oxocyclopentanecarboxylate (B1258031), a suite of NMR experiments, including ¹H, ¹³C, and various 2D techniques, is used to assemble a complete structural picture.
Proton NMR (¹H NMR) spectroscopy provides information on the number and electronic environment of hydrogen atoms in a molecule. The spectrum of Benzyl 3-oxocyclopentanecarboxylate is expected to show distinct signals corresponding to the protons of the benzyl group and the cyclopentanone (B42830) ring.
The aromatic protons of the phenyl ring typically appear as a multiplet in the range of δ 7.3-7.4 ppm. The two benzylic protons adjacent to the ester oxygen are expected to produce a singlet at approximately δ 5.1-5.2 ppm. The protons on the cyclopentanone ring would present more complex splitting patterns and chemical shifts due to their varied electronic environments, influenced by the adjacent ketone and ester functionalities. The methine proton at the C1 position, alpha to the ester, is expected to be a multiplet around δ 3.0-3.2 ppm. The methylene (B1212753) protons at C2 and C5, adjacent to the carbonyl and the ester group, would likely appear as multiplets between δ 2.2 and δ 2.8 ppm. The methylene protons at C4, adjacent to the ketone, would also be a multiplet in a similar region.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.3-7.4 | m (multiplet) | 5H |
| Benzylic (CH₂) | 5.1-5.2 | s (singlet) | 2H |
| Cyclopentanone CH (C1) | 3.0-3.2 | m (multiplet) | 1H |
| Cyclopentanone CH₂ (C2, C4, C5) | 2.2-2.8 | m (multiplet) | 6H |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for this compound would show distinct peaks for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the cyclopentanone ring.
The ketone carbonyl carbon (C3) is expected to have a chemical shift in the downfield region, typically around δ 215-218 ppm. The ester carbonyl carbon is anticipated to appear around δ 172-174 ppm. The carbons of the phenyl ring would show signals between δ 128 and δ 136 ppm. The benzylic carbon (CH₂) is expected at approximately δ 67 ppm. The aliphatic carbons of the cyclopentanone ring would have shifts ranging from approximately δ 28 to δ 50 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ketone C=O (C3) | 215-218 |
| Ester C=O | 172-174 |
| Aromatic C (Quaternary) | ~136 |
| Aromatic C-H | 128-129 |
| Benzylic CH₂ | ~67 |
| Cyclopentanone CH (C1) | ~48 |
| Cyclopentanone CH₂ (C2, C4, C5) | 28-45 |
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. scribd.com They provide correlation data that helps in assigning the signals observed in 1D NMR spectra to specific atoms within the molecular structure. science.gov
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on the cyclopentanone ring, confirming their adjacent relationships.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.edu It would definitively link the proton signals of the cyclopentanone ring and the benzyl group to their corresponding carbon signals. For example, the benzylic proton signal at δ 5.1-5.2 ppm would correlate with the carbon signal at ~δ 67 ppm.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (and sometimes four). scribd.com It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. sdsu.edu Key HMBC correlations for confirming the structure of this compound would include:
Correlation from the benzylic protons (δ ~5.1-5.2 ppm) to the ester carbonyl carbon (δ ~172-174 ppm) and the quaternary aromatic carbon (δ ~136 ppm).
Correlations from the cyclopentanone protons to both the ketone carbonyl carbon (δ ~215-218 ppm) and the ester carbonyl carbon (δ ~172-174 ppm), confirming the substitution pattern on the ring.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The theoretical exact mass of this compound (C₁₃H₁₄O₃) is 218.0943 g/mol . nih.gov An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass, thereby confirming the molecular formula.
Table 3: HRMS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₄O₃ | nih.gov |
| Calculated Exact Mass | 218.094294304 Da | nih.gov |
| Expected [M+H]⁺ | 219.0970 | |
| Expected [M+Na]⁺ | 241.0789 |
Mass Spectrometry (MS)
Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for elucidating the structure of a molecule by analyzing the mass-to-charge ratio (m/z) of its molecular ion and the fragment ions produced upon ionization. The fragmentation pattern of this compound is predictable based on the established fragmentation rules for its constituent functional groups: the benzyl ester and the cyclopentanone ring. chemguide.co.uklibretexts.org
Upon electron ionization, the molecule (molar mass: 218.25 g/mol ) would form a molecular ion (M⁺˙) at m/z = 218. nih.gov The primary fragmentation pathways are expected to involve the weakest bonds and the formation of stable carbocations and neutral radicals.
Key expected fragmentation pathways include:
Loss of the Benzyloxy Radical: Cleavage of the C-O bond of the ester can lead to the loss of a benzyloxy radical (•OCH₂Ph) to form an acylium ion.
Formation of the Tropylium (B1234903) Cation: A very common fragmentation for benzyl-containing compounds is the formation of the stable benzyl cation (C₇H₇⁺) at m/z = 91. This often undergoes rearrangement to the highly stable tropylium cation. miamioh.edu
McLafferty Rearrangement: The ketone on the cyclopentanone ring can undergo a characteristic McLafferty rearrangement if a gamma-hydrogen is available. youtube.com This involves the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the beta-carbon bond, resulting in the elimination of a neutral alkene molecule and the formation of a charged enol. youtube.com
Alpha-Cleavage: Cleavage of the bonds adjacent (alpha) to the ketone carbonyl group is a common pathway for ketones. libretexts.org This can result in the loss of an ethyl or propyl radical from the ring, leading to characteristic fragment ions.
| m/z Value | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 218 | [C₁₃H₁₄O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 127 | [C₇H₇O₂]⁺ | M⁺˙ - C₇H₇• (Loss of benzyl radical) |
| 91 | [C₇H₇]⁺ | Tropylium cation (from benzyl group) |
| 83 | [C₅H₃O]⁺ | Fragmentation of the cyclopentanone ring |
| 55 | [C₃H₃O]⁺ | Further fragmentation of the cyclopentanone ring |
This table represents a predictive summary of potential fragmentation patterns based on the chemical structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its ketone, ester, and aromatic functionalities. spectroscopyonline.com
The most prominent peaks would be the carbonyl (C=O) stretching vibrations. Due to conjugation and ring strain, the ketone and ester carbonyl groups are expected to absorb at slightly different frequencies, which may or may not be resolved into two distinct peaks. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. The C-O stretching of the ester group will also produce a strong signal in the fingerprint region. spectroscopyonline.com
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Ketone | C=O Stretch | ~1750 - 1740 (influenced by ring strain) |
| Ester | C=O Stretch | ~1735 - 1720 |
| Aromatic Ring | C-H Stretch | ~3100 - 3000 |
| Aromatic Ring | C=C Stretch (overtones) | ~2000 - 1650 |
| Aliphatic Ring | C-H Stretch | ~3000 - 2850 |
| Ester | C-O Stretch | ~1300 - 1150 |
This table provides expected IR absorption ranges for the functional groups in this compound.
Chiroptical Spectroscopy for Absolute Configuration Determination
When this compound exists in a chiral form, such as (S)- or (R)-Benzyl 3-oxocyclopentanecarboxylate, chiroptical spectroscopic methods are indispensable for determining its absolute configuration. mdpi.comchemistrywithatwist.com These techniques measure the differential interaction of the chiral molecule with left and right circularly polarized light. chemistrywithatwist.com The experimental spectra are then compared with spectra predicted by quantum chemical calculations for a known configuration to make an unambiguous assignment. mdpi.comnih.gov
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions. ru.nlru.nl VCD is highly sensitive to the three-dimensional arrangement of atoms and provides detailed stereochemical information. rsc.org
For a chiral molecule like this compound, the VCD spectrum would show both positive and negative bands for various vibrational modes, particularly the C=O, C-H, and C-O stretching regions. The pattern of these signals is unique to a specific enantiomer. mdpi.com By performing Density Functional Theory (DFT) calculations on a chosen enantiomer (e.g., the S-form), a theoretical VCD spectrum can be generated. cas.cz A match between the experimental spectrum of an enantiomer and the calculated spectrum for the S-form would confirm its absolute configuration as (S). nih.govcas.cz The strong signals often arise from coupled oscillator effects between different parts of the molecule. ru.nlmdpi.com
Electronic Circular Dichroism (ECD) spectroscopy measures circular dichroism in the UV-visible region, arising from electronic transitions. mdpi.com The chromophores in this compound—the phenyl group, the ester carbonyl, and the ketone carbonyl—are responsible for its ECD spectrum. The interaction and spatial arrangement of these chromophores in a chiral environment produce characteristic Cotton effects (positive or negative ECD bands). thieme-connect.de
The n→π* transition of the ketone and ester carbonyls, and the π→π* transitions of the aromatic ring are typically the most significant contributors to the ECD spectrum. mdpi.com The sign and intensity of the Cotton effects are highly dependent on the molecule's absolute configuration and conformation. thieme-connect.de Similar to VCD, the standard method for assigning the absolute configuration involves comparing the experimentally measured ECD spectrum with the spectrum predicted by time-dependent DFT (TD-DFT) calculations for one of the enantiomers. mdpi.com
Chromatographic Methods for Purity, Enantiomeric, and Diastereomeric Excess Determination
Gas chromatography is a cornerstone technique for separating and analyzing volatile compounds. It is well-suited for assessing the purity of this compound, which as a benzyl ester, possesses sufficient volatility for GC analysis. nih.gov In a GC analysis, the sample is vaporized and transported by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase coated on the column wall. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), registers the compound as it elutes from the column, producing a peak in the chromatogram. The area of this peak is proportional to the quantity of the compound, allowing for precise purity determination.
For chiral analysis, to determine the enantiomeric excess (e.e.), a specialized chiral stationary phase is required. The chiral stationary phase interacts diastereomerically with the two enantiomers of this compound, causing them to elute at different times and thus producing two separate peaks. The relative area of these peaks allows for the direct calculation of the enantiomeric ratio.
In some cases, derivatization to a more volatile or thermally stable compound may be employed to improve chromatographic performance, although it is often not necessary for benzyl esters. nih.gov
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of this compound. In a typical analytical setup, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, allowing for the quantification of purity and the monitoring of reaction progress.
Given that this compound possesses a chiral center at the C1 position of the cyclopentane (B165970) ring, it can exist as two non-superimposable mirror images, or enantiomers: (R)-Benzyl 3-oxocyclopentanecarboxylate and (S)-Benzyl 3-oxocyclopentanecarboxylate. The separation of these enantiomers is crucial in stereoselective synthesis and is achieved using Chiral HPLC. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation.
Common CSPs for the separation of chiral compounds, including keto-esters, are often based on polysaccharides like cellulose (B213188) or amylose (B160209) that have been derivatized with functional groups such as 3,5-dimethylphenylcarbamate. nih.govmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, driven by a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. sigmaaldrich.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase or polar organic modes, is critical for achieving optimal resolution. mdpi.comsigmaaldrich.com For preparative separations aimed at isolating pure enantiomers, the mobile phase composition can be adjusted to enhance the solubility of the compound while maintaining separation efficiency. sigmaaldrich.comnih.gov
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H) | Provides a chiral environment for differential interaction with enantiomers. |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) | Elutes the compounds from the column; ratio is optimized for resolution. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Detection | UV at 254 nm | Monitors the elution of the aromatic benzyl group. |
| Temperature | 25 °C | Maintained constant to ensure reproducible retention times. |
Computational Chemistry and Molecular Modeling
Computational chemistry provides profound insights into the structural and electronic properties of this compound, complementing experimental data by offering a molecular-level understanding that is often difficult to obtain through empirical methods alone.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for determining the ground-state molecular geometry and electronic structure of this compound. The B3LYP functional combined with a basis set such as 6-31G(d,p) or 6-311+G(d,p) is a widely employed method for optimizing the geometry of organic molecules. epstem.netresearchgate.net
These calculations yield precise information on bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the puckering of the cyclopentanone ring and the relative orientation of the benzyl and ester groups. The electronic structure is elucidated through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key descriptor of molecular stability and reactivity. nih.gov In a molecule like this compound, the HOMO is typically localized on the electron-rich benzyl ring, while the LUMO may be centered on the carbonyl and ester groups. nih.gov
Table 2: Representative Data from DFT Calculations on a Related Molecular Structure
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | -0.22932 a.u. | Energy of the Highest Occupied Molecular Orbital. nih.gov |
| ELUMO | -0.07709 a.u. | Energy of the Lowest Unoccupied Molecular Orbital. nih.gov |
| HOMO-LUMO Gap | 0.15223 a.u. | Indicator of chemical reactivity and kinetic stability. nih.gov |
| Dihedral Angle (Ring-Ring) | 63.97 (10)° | Describes the twist between two aromatic rings in a related structure. nih.gov |
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a powerful method for structure verification. nih.gov By calculating the optimized geometry of this compound, it is possible to compute its theoretical vibrational (infrared) frequencies and nuclear magnetic resonance (NMR) chemical shifts. epstem.netresearchgate.net
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. epstem.netresearchgate.net These predicted spectra can be compared with experimental data. A strong correlation between the calculated and observed chemical shifts provides high confidence in the structural assignment. mdpi.com Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands observed in an experimental IR spectrum, such as the characteristic C=O stretches of the ketone and ester groups. researchgate.net
Computational chemistry is instrumental in elucidating the reaction mechanisms involved in the synthesis of this compound. For instance, in a synthesis involving the alkylation of a precursor like 3-oxocyclopentanecarboxylic acid, DFT methods can be used to model the entire reaction pathway. chemicalbook.com
This involves locating and characterizing the energies of reactants, intermediates, products, and, most importantly, the transition states that connect them. Transition state analysis allows for the calculation of activation energy barriers, which determine the kinetics of the reaction. By comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be identified. This approach provides a detailed understanding of how the reaction proceeds, which can be invaluable for optimizing reaction conditions to improve yield and selectivity. nih.gov
The five-membered cyclopentanone ring in this compound is not planar and exists in puckered conformations, typically described as envelope or twist forms. A systematic conformational search using molecular mechanics or semi-empirical methods, followed by geometry optimization of the low-energy conformers using DFT, can identify the most stable three-dimensional structures of the molecule. nih.gov
This analysis is critical for supporting the assignment of absolute stereochemistry. Once the lowest energy conformer for a specific enantiomer (e.g., the (S)-enantiomer) is identified, its chiroptical properties, such as optical rotation or electronic circular dichroism (ECD), can be calculated. nih.gov By comparing the predicted optical rotation sign and magnitude with the experimentally measured value, the absolute configuration of the synthesized or isolated compound can be confidently assigned. nih.gov This integration of computational and experimental data is a cornerstone of modern stereochemical analysis.
Retrosynthetic Analysis and Strategic Synthesis Planning for Complex Targets Incorporating the Benzyl 3 Oxocyclopentanecarboxylate Motif
Principles of Retrosynthetic Disconnection for β-Keto Esters and Cyclic Ketones
The retrosynthetic analysis of benzyl (B1604629) 3-oxocyclopentanecarboxylate (B1258031), a β-keto ester integrated into a five-membered ring, begins with identifying the key functional groups and their relationships. The core structure features a ketone and an ester with a 1,3-relationship, a classic motif for retrosynthetic strategies involving enolate chemistry.
A primary disconnection strategy for β-keto esters is the cleavage of the Cα-C(O) bond, which corresponds to a Claisen condensation in the forward synthetic direction. youtube.com This disconnection simplifies the molecule into two simpler fragments: an enolate synthon and an acyl synthon. In the context of benzyl 3-oxocyclopentanecarboxylate, this would involve breaking the bond between the carbonyl carbon and the carbon bearing the ester group.
For the cyclic ketone component, a common retrosynthetic approach involves cleaving one of the C-C bonds within the ring. This can be conceptualized as the reverse of a cyclization reaction, such as an intramolecular aldol (B89426) condensation or a Dieckmann condensation. The choice of disconnection is often guided by the desire to create acyclic precursors that are easier to synthesize or are commercially available.
Identification of Key Synthons and Strategic Disconnections
Applying the principles of retrosynthesis to this compound allows for the identification of several key synthons. A synthon is a conceptual fragment, usually an ion, that represents a potential starting material. ox.ac.uk
A logical primary disconnection is the ester linkage (C-O bond), leading to benzyl alcohol and 3-oxocyclopentanecarboxylic acid. This is a functional group interconversion (FGI) that simplifies the target.
A more powerful disconnection, however, targets the carbon skeleton. The 1,3-dicarbonyl relationship suggests a disconnection between C-2 and C-3, which corresponds to a Dieckmann condensation. This leads to a linear diester precursor. Another key disconnection is the bond between the cyclopentanone (B42830) ring and the carboxyl group, which can be formed through various carboxylation strategies.
| Disconnection Strategy | Precursor 1 | Precursor 2 | Corresponding Forward Reaction |
| Ester Disconnection | 3-Oxocyclopentanecarboxylic acid | Benzyl alcohol | Esterification |
| Dieckmann Condensation | Diethyl adipate (B1204190) or a related diester | - | Intramolecular cyclization |
| Aldol Cyclization | A 1,6-dicarbonyl compound | - | Intramolecular aldol condensation |
Application of Functional Group Interconversions (FGIs) in Retrosynthetic Pathways
Functional group interconversions (FGIs) are a critical component of retrosynthetic analysis, allowing for the transformation of one functional group into another to facilitate a key bond-forming reaction or to prepare the molecule for a subsequent step. vanderbilt.eduub.edufiveable.memit.edu
In the synthesis of this compound, several FGIs can be envisioned. For instance, the ketone functionality could be introduced late in the synthesis via the oxidation of a corresponding secondary alcohol. This alcohol, in turn, could be derived from the reduction of a different precursor or an addition to an aldehyde.
Another important FGI is the conversion of a carboxylic acid to an ester, as suggested by the ester disconnection. ub.edu This is a standard transformation that can be achieved through various methods, such as Fischer esterification or reaction with a benzyl halide in the presence of a base.
A more advanced strategy might involve the use of a "masked" functional group. For example, a nitro group can serve as a precursor to a ketone through a Nef reaction. youtube.com This allows for the use of synthetic strategies that might not be compatible with a ketone but are feasible with a nitro group.
| FGI Transformation | Starting Functional Group | Target Functional Group | Reagents |
| Oxidation | Secondary Alcohol | Ketone | PCC, Swern oxidation, DMP |
| Esterification | Carboxylic Acid | Benzyl Ester | Benzyl alcohol, acid catalyst |
| Nef Reaction | Nitro Group | Ketone | Base, then acidic workup |
Stereochemical Considerations in Retrosynthetic Design
When the target molecule possesses stereocenters, as in the case of chiral derivatives of this compound, stereochemical control becomes a paramount consideration in the retrosynthetic design. rijournals.com The synthesis must be planned in a way that establishes the desired stereochemistry with high fidelity.
Several strategies can be employed to control stereochemistry:
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material that already contains one or more of the required stereocenters. The synthesis then proceeds to elaborate this chiral starting material into the final target molecule.
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity or diastereoselectivity in a key bond-forming reaction. For example, an asymmetric aldol reaction or an asymmetric Michael addition could be used to set a stereocenter in an early precursor.
Substrate Control: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. This is a powerful strategy for controlling the relative stereochemistry of multiple stereocenters. rsc.org
For substituted cyclopentanone rings, controlling the stereochemistry can be challenging. researchgate.net Ring-closing reactions, such as the Dieckmann or aldol cyclizations, can often lead to mixtures of diastereomers. Therefore, the choice of cyclization strategy and reaction conditions is critical for achieving the desired stereochemical outcome.
Computer-Assisted Synthesis Design and Predictive Tools
The complexity of modern organic synthesis has led to the development of computer programs designed to assist chemists in planning synthetic routes. mit.edunih.govucla.edu These tools can analyze a target molecule and propose a series of retrosynthetic disconnections based on a vast database of known chemical reactions.
LHASA (Logic and Heuristics Applied to Synthetic Analysis) is a pioneering program in computer-assisted synthesis design. scripps.eduresearchgate.net It operates by applying a set of rules and strategies to a target molecule to generate a "retrosynthetic tree" of possible precursors. scripps.edu The program can recognize key structural features and suggest powerful bond disconnections, such as those corresponding to Diels-Alder reactions or Robinson annulations. scripps.edu
CHIRON is another type of program that is particularly useful for syntheses starting from the chiral pool. It helps chemists identify suitable chiral starting materials from carbohydrates and other natural products that can be elaborated into the target molecule.
These programs can significantly accelerate the process of synthesis design by suggesting novel and non-obvious retrosynthetic pathways. springernature.com However, it is important to note that these are tools to aid the chemist, and the final evaluation and selection of a synthetic route still require human expertise and judgment.
Once a retrosynthetic pathway has been proposed, it is crucial to find reliable experimental procedures for each of the forward reactions. This is where chemical reaction databases play an indispensable role. acs.orgvander-lingen.nlstackexchange.comacs.orgopen-reaction-database.org
Databases such as SciFinder, Reaxys, and the Open Reaction Database contain millions of chemical reactions reported in the scientific literature and patents. acs.orgstackexchange.com Chemists can search these databases by structure, reaction type, or keywords to find detailed experimental conditions, yields, and references for reactions similar to the ones they are planning.
This search for precedents is a critical step in ensuring the feasibility of a proposed synthesis. It allows chemists to benefit from the collective knowledge of the chemical community and to avoid reinventing the wheel. acs.org
Q & A
Basic Questions
Synthesis and Reaction Design Q: What are the standard synthetic routes for Benzyl 3-oxocyclopentanecarboxylate, and how do reaction conditions influence yield? A: The compound is typically synthesized via esterification of 3-oxocyclopentanecarboxylic acid with benzyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Protecting group strategies, such as benzyl esters, are stable under basic and reductive conditions but cleaved via hydrogenolysis . Optimize yields by controlling stoichiometry (1:1.2 molar ratio of acid to benzyl alcohol) and using anhydrous conditions to minimize hydrolysis. Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) ensures completion.
Purity Assessment and Analytical Methods Q: How can researchers assess the purity of this compound, and what thresholds are acceptable for experimental reproducibility? A: Employ gas chromatography (GC) with a polar column (e.g., DB-5) and flame ionization detection. Compare retention times to certified standards. Acceptable purity for synthetic intermediates is ≥95% (common commercial grade) , though ≥98% is recommended for kinetic or mechanistic studies . Impurity limits (e.g., heavy metals like Pb ≤0.001%) should align with toxicity thresholds for biological assays .
Handling and Storage Protocols Q: What are the critical safety and storage considerations for this compound? A: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Use nitrile gloves and safety goggles during handling, as the compound may cause mild skin/eye irritation . Avoid contact with strong oxidizers (e.g., KMnO₄) due to potential exothermic reactions. Dispose via licensed hazardous waste services to mitigate aquatic toxicity risks .
Structural Characterization Techniques Q: Which spectroscopic methods are most effective for confirming the structure of this compound? A: Use -NMR to identify the benzyl group (δ 5.1–5.3 ppm, singlet for CH₂Ph) and cyclopentanone protons (δ 2.4–2.8 ppm, multiplet). IR spectroscopy confirms the ester carbonyl (1740–1720 cm⁻¹) and ketone (1710–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ = 235.0974) .
Stability Under Experimental Conditions Q: How does pH or temperature affect the stability of this compound in solution? A: The compound is stable in neutral or weakly acidic conditions (pH 4–6) but hydrolyzes rapidly in strong bases (pH >12) or acids (pH <1) at elevated temperatures (>60°C) . For aqueous work, use buffered solutions (e.g., phosphate, pH 7.4) and avoid prolonged heating.
Advanced Research Questions
Optimizing Catalytic Systems Q: How can catalytic methods be tailored to improve enantioselectivity in derivatives of this compound? A: Asymmetric hydrogenation of the ketone group requires chiral catalysts (e.g., Ru-BINAP complexes). Screen solvents (e.g., MeOH vs. THF) and pressures (1–50 bar H₂) to enhance ee (enantiomeric excess). Monitor progress via chiral HPLC (Chiralpak AD-H column) .
Resolving Data Contradictions in Meta-Analyses Q: How should researchers address heterogeneity in published studies on this compound’s reactivity or biological activity? A: Apply meta-analysis tools like (proportion of total variation due to heterogeneity) and (standardized heterogeneity statistic). For , use random-effects models to account for between-study variance. Sensitivity analyses (e.g., excluding low-purity samples) reduce bias .
Stereochemical and Conformational Analysis Q: What computational and experimental approaches resolve stereochemical ambiguities in derivatives? A: Density functional theory (DFT) calculates optimized geometries and compares experimental NMR coupling constants (e.g., ) with theoretical values. X-ray crystallography definitively assigns stereocenters, as seen in related cyclopentanecarboxylate structures .
Biological Interactions and Mechanistic Studies Q: How does this compound interact with metabolic enzymes, and what assays validate these effects? A: The compound inhibits esterases (e.g., porcine liver esterase) via competitive binding. Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) in kinetic assays (λₑₓ 360 nm, λₑₘ 450 nm) to quantify IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding poses .
Ecological Impact and Degradation Pathways Q: What methodologies assess the environmental persistence of this compound? A: Conduct OECD 301F biodegradability tests: incubate with activated sludge (30 days, 25°C) and measure DOC (dissolved organic carbon) removal. For hydrolysis studies, use LC-MS/MS to track degradation products (e.g., 3-oxocyclopentanecarboxylic acid) under varying pH .
Future Directions in Synthetic Chemistry Q: What innovations are needed to address current limitations in synthesizing or applying this compound? A: Develop flow chemistry protocols to enhance scalability and reduce purification steps. Explore photocatalysis for C–H functionalization of the cyclopentanone ring. Investigate green solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
